Toluene

Beschreibung

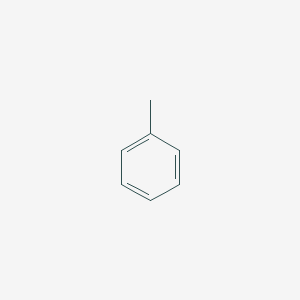

Structure

3D Structure

Eigenschaften

IUPAC Name |

toluene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVVABEGXRONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8, Array | |

| Record name | TOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | toluene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Toluene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25013-04-1 | |

| Record name | Benzene, methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25013-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7021360, DTXSID00184990 | |

| Record name | 1-Methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylene, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Toluene appears as a clear colorless liquid with a characteristic aromatic odor. Flash point 40 °F. Less dense than water (7.2 lb / gal) and insoluble in water. Hence floats on water. Vapors heavier than air. May be toxic by inhalation, ingestion or skin contact. Used in aviation and automotive fuels, as a solvent, and to make other chemicals., Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Liquid, Colorless liquid with a sweet, pungent, benzene-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, pungent, benzene-like odor. | |

| Record name | TOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Toluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/83 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Toluene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/89 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0619.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

231.1 °F at 760 mmHg (NTP, 1992), 110.6 °C, 110.00 to 111.00 °C. @ 760.00 mm Hg, 111 °C, 232 °F | |

| Record name | TOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Toluene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11558 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Toluene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/89 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0619.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

40 °F (NTP, 1992), 4.4 °C, 4.0 °C (39.2 °F) - closed cup, 4.4 dec C (closed cup), 40 °F (4 °C) (Closed cup), 4 °C c.c., 40 °F | |

| Record name | TOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Toluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/83 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/89 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0619.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 526 mg/L at 25 °C, Miscible with alcohol, chloroform, ether, acetone, glacial acetic acid, carbon disulfide, Soluble in ethanol, benzene, diethyl ether, acetone, chloroform, glacial acetic acid and carbon disulfide, 0.526 mg/mL at 25 °C, Solubility in water: none, (74 °F): 0.07% | |

| Record name | TOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Toluene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11558 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Toluene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Toluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0619.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.867 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8623 g/cu cm at 20 °C, Relative density (water = 1): 0.87, 0.87 | |

| Record name | TOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/89 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0619.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (Air = 1), Relative vapor density (air = 1): 3.1, 3.14 | |

| Record name | TOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/89 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10 mmHg at 43.5 °F ; 20 mmHg at 65.1 °F; 40 mmHg at 89.2 °F (NTP, 1992), 28.4 [mmHg], 28.4 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 3.8, 21 mmHg | |

| Record name | TOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Toluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/83 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/89 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0619.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

... Commercial grades /of toluene/ usually contain small amounts of benzene as an impurity., Technical grades (90-120 °C boiling range) are less pure and may contain up to 25% benzene as well as other hydrocarbons., Commercial grades /of toluene/ can ... contain polynuclear aromatic hydrocarbons (PAHs), including pyrene, fluoranthrene, and benzo[ghi]perylene. | |

| Record name | TOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

108-88-3, 3101-08-4 | |

| Record name | TOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Toluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toluene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11558 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | toluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Toluene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/toluene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylene, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Toluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FPU23BG52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Toluene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/89 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XS501BD0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-139 °F (NTP, 1992), -94.9 °C, -95 °C, -139 °F | |

| Record name | TOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Toluene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11558 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Toluene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/89 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0619.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Toluene: Properties and Synthesis for Researchers

For Immediate Release

An In-depth Technical Guide on Toluene for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the physicochemical properties of this compound, along with its principal industrial and laboratory synthesis methods. The information is intended to serve as a foundational resource for professionals in research and development.

Core Properties of this compound

This compound, systematically named methylbenzene, is an aromatic hydrocarbon with the chemical formula C₇H₈. It is a colorless, clear liquid with a characteristic sweet and pungent odor similar to that of paint thinners.[1][2] this compound is a vital industrial solvent and a precursor for the synthesis of a wide array of organic compounds.[3][4]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference.

| General Properties | |

| IUPAC Name | Methylbenzene[2] |

| Chemical Formula | C₇H₈[5] |

| Molecular Weight | 92.14 g/mol [1][6] |

| Appearance | Colorless liquid[2][7] |

| Odor | Sweet, pungent, benzene-like[1][2] |

| CAS Number | 108-88-3[5][7] |

| Thermodynamic Properties | |

| Melting Point | -95 °C to -93 °C[2][6][7][8][9] |

| Boiling Point | 110.6 °C to 111 °C[1][3][6][7][8][9] |

| Flash Point | 4 °C (closed cup)[6][10] |

| Autoignition Temperature | 480 °C (997 °F)[9] |

| Heat of Vaporization | 38.06 kJ/mol[11] |

| Heat of Combustion | -3910.3 kJ/mol |

| Physical and Optical Properties | |

| Density | 0.865 g/mL at 25 °C[7][8][9] |

| 0.8623 g/mL at 20 °C[1][6] | |

| Vapor Pressure | 22 mmHg at 20 °C[8][12] |

| 28.4 mmHg at 25 °C[1][6] | |

| Vapor Density | 3.2 (vs air)[8][9] |

| Refractive Index | 1.496 at 20 °C[6][9] |

| Viscosity | 0.59 cP at 20 °C[10] |

| 0.560 mPa·s at 25 °C[2] | |

| Surface Tension | 28.53 dyn/cm at 20 °C[10] |

| Solubility | |

| In Water | 0.526 g/L at 25 °C[1][13] |

| Water in this compound | 0.033% at 25 °C[10] |

| Miscibility | Miscible with ethanol, benzene (B151609), diethyl ether, acetone, chloroform, glacial acetic acid, and carbon disulfide.[1][2] |

Spectral Data

| Spectroscopic Data | |

| ¹H NMR | Signals at approximately 2.3 ppm (singlet, 3H, -CH₃) and 7.0-7.3 ppm (multiplet, 5H, Ar-H). |

| ¹³C NMR | Signals around 21 ppm (-CH₃) and in the range of 125-138 ppm for the aromatic carbons. |

| IR Spectroscopy | Characteristic peaks include C-H stretching (aromatic) around 3030 cm⁻¹, C-H stretching (aliphatic) around 2920 cm⁻¹, and aromatic C=C bending in the 1600-1450 cm⁻¹ region. |

| UV-Vis Spectroscopy | Absorption maxima around 262 nm. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 92, with a prominent fragment at m/z = 91 (tropylium ion). |

Synthesis of this compound

This compound is produced on a large scale industrially, primarily from petroleum fractions. For research purposes, it can also be synthesized in the laboratory through various methods, most notably the Friedel-Crafts alkylation of benzene.

Industrial Production

A primary industrial method for producing this compound is the catalytic reforming of naphtha, a fraction of crude oil.[4] This process converts low-octane linear and cyclic hydrocarbons into high-octane aromatic compounds.[4]

The feedstock, typically rich in naphthenes like methylcyclohexane (B89554), is mixed with hydrogen gas and passed over a bifunctional catalyst, commonly platinum on an alumina (B75360) support, at high temperatures (495-525 °C) and pressures (5-45 atm).[4][13] The primary reaction is the dehydrogenation of naphthenes to form aromatics. For instance, methylcyclohexane is converted to this compound.[13]

Caption: Industrial catalytic reforming process for this compound production.

This compound is also a significant byproduct of the steam cracking of heavier hydrocarbon feedstocks like naphtha and gas oil.[14][15] This process is primarily aimed at producing lighter olefins such as ethylene (B1197577) and propylene.[14] The feedstock is diluted with steam and heated to very high temperatures (750-875 °C) in a furnace for a short residence time.[14] This thermal decomposition yields a mixture of products, including a pyrolysis gasoline fraction rich in aromatic compounds like benzene, this compound, and xylenes (B1142099) (BTX).[16]

Laboratory Synthesis: Friedel-Crafts Alkylation of Benzene

A classic and fundamental method for synthesizing this compound in a laboratory setting is the Friedel-Crafts alkylation of benzene using an alkyl halide and a Lewis acid catalyst.[6][8]

The reaction involves the electrophilic substitution of a hydrogen atom on the benzene ring with a methyl group. A common procedure utilizes methyl chloride (or another methylating agent) and anhydrous aluminum chloride as the catalyst.[6]

Caption: Mechanism of Friedel-Crafts alkylation for this compound synthesis.

Experimental Protocol: Laboratory Synthesis of this compound

The following protocol details a standard procedure for the synthesis of this compound via Friedel-Crafts alkylation.

Objective: To synthesize this compound from benzene and methyl chloride using anhydrous aluminum chloride as a catalyst.

Materials:

-

Anhydrous benzene (reagent grade)

-

Anhydrous aluminum chloride (AlCl₃)

-

Methyl chloride (CH₃Cl) gas or a suitable liquid methylating agent

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup:

-

Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet tube. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Place the flask in an ice bath on a magnetic stirrer.

-

-

Catalyst and Solvent Addition:

-

To the flask, add anhydrous benzene (e.g., 100 mL) and anhydrous aluminum chloride (e.g., 0.2 equivalents). Stir the mixture to form a slurry.

-

-

Addition of Methylating Agent:

-

Slowly bubble methyl chloride gas through the stirred slurry. Alternatively, if using a liquid methylating agent like methyl iodide, add it dropwise via a dropping funnel. Maintain the reaction temperature below 10 °C during the addition.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, cool the flask back down in an ice bath.

-

Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of 1 M HCl to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation, collecting the fraction that boils at approximately 110-111 °C.

-

Safety Precautions:

-

Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water.

-

Methyl chloride is a flammable and toxic gas.

-

All operations should be conducted in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

This guide has provided a detailed overview of the key properties of this compound and the primary methods for its synthesis. The tabulated data offers a quick reference for its physicochemical characteristics, while the outlined industrial and laboratory procedures, including a detailed experimental protocol, serve as a practical guide for researchers. The provided diagrams illustrate the fundamental chemical processes involved in this compound production. It is imperative that all handling and synthesis of this compound are conducted with strict adherence to safety protocols due to its hazardous nature.

References

- 1. study.com [study.com]

- 2. youtube.com [youtube.com]

- 3. US4155834A - Catalytic reforming method for production of benzene and this compound - Google Patents [patents.google.com]

- 4. Catalytic reforming - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. adichemistry.com [adichemistry.com]

- 7. Catalytic Reforming | SIE NEFTEHIM, LLC [nefthim.com]

- 8. mt.com [mt.com]

- 9. US3499945A - Producing high purity this compound from petroleum naphtha - Google Patents [patents.google.com]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. docsity.com [docsity.com]

- 12. idc-online.com [idc-online.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. mdpi.com [mdpi.com]

- 15. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Spectroscopic analysis of toluene for research purposes

An In-depth Technical Guide to the Spectroscopic Analysis of Toluene for Research Applications

Introduction

This compound (C₇H₈), a mono-substituted benzene (B151609) derivative, is a widely used industrial solvent and a key precursor in the synthesis of various organic compounds. Its chemical structure, consisting of a phenyl group attached to a methyl group, gives rise to a unique spectroscopic signature that is instrumental for its identification, quantification, and the study of its molecular interactions. For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's spectroscopic properties is crucial for quality control, reaction monitoring, and toxicological studies. This guide provides a detailed overview of the core spectroscopic techniques used for the analysis of this compound, complete with experimental protocols, quantitative data, and a generalized workflow.

General Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound. This process ensures accuracy and reproducibility of results.

Caption: Generalized workflow for spectroscopic analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. In this compound, the absorption is primarily due to π → π* electronic transitions within the benzene ring.

Data Presentation: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |

| Hexane | ~269 nm (maximum) | ~300 | [1] |

| Hexane | ~267 nm (minimum) | Not specified | [1] |

| Acetonitrile | Strong signals from 260 nm to 190 nm | Not specified | [2] |

Note: The UV spectrum of this compound exhibits fine structure. The ratio of absorbance at 269 nm to 267 nm is often used to check the resolution of a spectrophotometer.[1]

Experimental Protocol: UV-Vis Analysis of this compound

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer capable of scanning in the UV range (typically 190-400 nm).

-

Sample Preparation :

-

Measurement :

-

Use a matched pair of 1 cm path length quartz cuvettes.

-

Fill one cuvette with the blank solution and the other with the this compound sample solution.

-

Place the cuvettes in the spectrophotometer's sample and reference holders.

-

Record a baseline spectrum with the blank solution in both beams.

-

Acquire the absorption spectrum of the this compound solution from approximately 240 nm to 280 nm or a broader range if required.[4][5]

-

-

Data Analysis :

-

Identify the wavelengths of maximum and minimum absorbance.

-

For quantitative analysis, create a calibration curve by measuring the absorbance of several standard solutions of known concentrations at the λmax.

-

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the molecular vibrations of this compound. These methods are excellent for identifying functional groups and elucidating molecular structure. IR spectroscopy measures the absorption of infrared radiation corresponding to vibrational modes that cause a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that change the polarizability of the molecule.

Data Presentation: Key Vibrational Frequencies for Liquid this compound

| Wavenumber (cm⁻¹) | Technique | Assignment | Reference |

| 3054 | Raman | Aromatic C-H Stretch | [6] |

| 2917 | Raman | Methyl C-H Stretch | [6] |

| 1605 | IR & Raman | Ring Stretching | [6] |

| 1456 | IR | CH₃ Asymmetric Deformation | [6] |

| 1381 | Raman | CH₃ Symmetric Deformation | [6] |

| 1209 | Raman | Ring-CH₃ Stretch | [6] |

| 1030 | IR & Raman | Ring Stretching | [6] |

| 1004 | Raman | Ring Breathing (Trigonal) | [6][7] |

| 787 | Raman | Ring-CH₃ Stretch | [6] |

Experimental Protocol: IR and Raman Analysis

A. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation : Utilize an FTIR spectrometer equipped with a suitable detector (e.g., DTGS or MCT).

-

Sample Preparation :

-

For liquid this compound, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Alternatively, a liquid cell with a defined path length can be used.

-

For gas-phase analysis, an evacuated gas cell is required.

-

-

Measurement :

-

Record a background spectrum of the empty sample holder (or salt plates).

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

-

-

Data Analysis : The resulting spectrum of absorbance or transmittance versus wavenumber can be compared to reference libraries for identification.[8] Peak picking algorithms can identify key vibrational bands.

B. Raman Spectroscopy

-

Instrumentation : Use a Raman spectrometer with a monochromatic laser source (e.g., 532 nm, 785 nm).

-

Sample Preparation :

-

Place liquid this compound in a glass vial or a quartz cuvette.

-

No special preparation is usually needed, as glass is a weak Raman scatterer.

-

-

Measurement :

-

Focus the laser beam into the sample.

-

Collect the scattered light at a 90° or 180° (back-scattering) angle.

-

Acquire the spectrum over the desired Raman shift range (e.g., 200-3500 cm⁻¹).

-

-

Data Analysis : The spectrum of intensity versus Raman shift (cm⁻¹) is analyzed. Peaks are assigned to specific vibrational modes, often complementing IR data.[6][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule. It exploits the magnetic properties of atomic nuclei. For this compound, ¹H (proton) and ¹³C NMR are most common.

Data Presentation: NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Chemical Shift (δ, ppm) | Solvent | Reference |

| ¹H | Methyl (CH₃) | ~2.34 | CDCl₃ | [10] |

| ¹H | Aromatic (C₆H₅) | ~7.09 - 7.26 | CS₂ / CCl₄ | [11][12] |

| ¹³C | Methyl (CH₃) | 21.5 | CDCl₃ | [13] |

| ¹³C | Aromatic (C-1, ipso) | 137.8 | CDCl₃ | [13] |

| ¹³C | Aromatic (C-2/6, ortho) | 129.1 | CDCl₃ | [13] |

| ¹³C | Aromatic (C-3/5, meta) | 128.3 | CDCl₃ | [13] |

| ¹³C | Aromatic (C-4, para) | 125.4 | CDCl₃ | [13] |

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency. The aromatic protons often appear as a complex multiplet.[14]

Experimental Protocol: ¹H NMR Analysis

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation :

-

Dissolve a small amount of this compound (e.g., 5-10 mg) in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CS₂).[11][12]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to define the 0 ppm reference point.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Measurement :

-

Insert the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

-

Data Analysis :

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative number of protons and analyze coupling patterns (splitting) to deduce structural information.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Data Presentation: Key Mass Spectrometry Data for this compound

| m/z | Ion | Description | Reference |

| 92 | [C₇H₈]⁺• | Molecular Ion (M⁺•) | [15][16] |

| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion (Base Peak) | [15][17] |

| 65 | [C₅H₅]⁺ | Loss of acetylene (B1199291) (C₂H₂) from [C₇H₇]⁺ | [18] |

| 39 | [C₃H₃]⁺ | Cyclopropenyl cation | [18] |

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Instrumentation : A mass spectrometer with an electron ionization source, a mass analyzer (e.g., quadrupole or time-of-flight), and a detector.

-

Sample Introduction :

-

For volatile liquids like this compound, a direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is common.

-

-

Ionization :

-

The gaseous sample molecules are bombarded with high-energy electrons (typically 70 eV).

-

This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

-

Fragmentation & Analysis :

-

The molecular ion, having excess energy, undergoes fragmentation into smaller, charged ions. The most common fragmentation for this compound is the loss of a hydrogen atom to form the highly stable tropylium cation (m/z 91).[15]

-

The ions are accelerated into the mass analyzer, which separates them based on their m/z ratio.

-

-

Data Analysis :

-

A mass spectrum is generated, plotting relative ion abundance versus m/z.

-

The peak with the highest m/z is typically the molecular ion, confirming the molecular weight.[15]

-

The most intense peak is the base peak, which is assigned a relative abundance of 100%. For this compound, this is the tropylium ion at m/z 91.[15]

-

The fragmentation pattern provides a fingerprint that can be used for structural elucidation and confirmation by comparing it to spectral databases.[16]

-

References

- 1. This compound in Hexane (265-270 nm) [starna.com]

- 2. echemi.com [echemi.com]

- 3. 甲苯 ACS spectrophotometric grade, ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Development of a this compound Detector Based on Deep UV Absorption Spectrophotometry Using Glass and Aluminum Capillary Tube Gas Cells with a LED Source - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound [webbook.nist.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. proprep.com [proprep.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 16. This compound [webbook.nist.gov]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

Toluene derivatives synthesis and applications in research

An In-depth Technical Guide to the Synthesis and Applications of Toluene Derivatives in Research

This compound, a simple aromatic hydrocarbon, serves as a foundational building block in the chemical industry and a versatile scaffold in organic synthesis. Its derivatives are pivotal in the development of pharmaceuticals, advanced materials, and a wide array of fine chemicals. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic methodologies for producing this compound derivatives and their significant applications in modern research.

Key Synthetic Methodologies for this compound Derivatives

The functionalization of this compound can be broadly categorized into two main strategies: electrophilic aromatic substitution (EAS) on the phenyl ring and reactions involving the methyl group (side-chain functionalization). Additionally, modern catalytic methods have enabled novel and highly selective transformations.

Electrophilic Aromatic Substitution (EAS)

The methyl group of this compound is an activating, ortho-, para-director, making the aromatic ring susceptible to electrophilic attack at the positions ortho and para to it.

-

Nitration: The reaction of this compound with a mixture of concentrated nitric acid and sulfuric acid is a classic method to produce nitrothis compound isomers.[1][2] This reaction is highly exothermic and requires careful temperature control to prevent dinitration or the formation of the explosive trinitrothis compound (TNT).[1] The resulting mononitrotoluenes are crucial intermediates for synthesizing toluidines and this compound diisocyanate (TDI).[3][4]

-

Sulfonation: this compound reacts with fuming sulfuric acid to yield toluenesulfonic acids, which are widely used as catalysts and surfactants.[3]

-

Halogenation: The introduction of halogens (e.g., Br₂, Cl₂) onto the aromatic ring is typically mediated by a Lewis acid catalyst, leading to ortho- and para-halotoluenes.

Side-Chain Functionalization

The benzylic C-H bonds of the methyl group are weaker than the aromatic C-H bonds, allowing for selective side-chain reactions.

-

Oxidation: The methyl group can be selectively oxidized to produce valuable derivatives. Catalytic oxidation can yield benzaldehyde, benzyl (B1604629) alcohol, and ultimately benzoic acid.[5][6] Benzaldehyde is a key intermediate in the pharmaceutical and flavor industries, while benzoic acid is a common preservative and precursor to other chemicals.[5][7] The choice of catalyst and reaction conditions is critical to control the extent of oxidation and achieve high selectivity for the desired product.[6][7]

-

Free-Radical Halogenation: In the presence of UV light or a radical initiator, this compound undergoes halogenation on the methyl group to produce benzyl halides (e.g., benzyl chloride, benzyl bromide). These compounds are highly reactive and serve as versatile intermediates for introducing the benzyl group into various molecules.

Modern Catalytic Methods

Recent advances have focused on the direct C-H functionalization of this compound, offering more atom-economical and efficient routes to complex derivatives.

-

Palladium-Catalyzed C-H Activation: Transition metal catalysis, particularly with palladium, has enabled the direct coupling of this compound's C-H bonds with various partners.[8][9] This allows for the formation of C-C and C-heteroatom bonds with high regioselectivity, providing access to complex molecular architectures that are valuable in drug discovery.[8][10]

-

Photocatalytic Functionalization: Visible-light-mediated photocatalysis has emerged as a powerful tool for activating the benzylic C-H bonds of this compound under mild conditions.[11][12] This strategy often employs an organocatalyst that, upon photoexcitation, can trigger the formation of a benzyl radical via a proton-coupled electron transfer (PCET) mechanism.[11][12] This radical can then be trapped by various electrophiles to form new C-C bonds with high enantioselectivity.[11]

Applications in Research and Drug Development

This compound derivatives are indispensable in the pharmaceutical and materials science sectors due to their chemical versatility.

-

Pharmaceutical Intermediates: this compound is the starting material for many key pharmaceutical intermediates, including benzyl chloride, benzaldehyde, and benzoic acid.[13] These intermediates are building blocks for a wide range of active pharmaceutical ingredients (APIs), such as analgesics (ibuprofen), antibiotics, and sulfa drugs.[13] The market for this compound derivatives is experiencing significant growth, driven by the expanding pharmaceutical industry.[14]

-